2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-
Description
The compound 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- is an α,β-unsaturated carboxylic acid featuring a furan ring substituted with a 4-chlorophenyl group at the 5-position and an acrylic acid moiety at the 3-position. The (E) -configuration denotes the trans geometry of the double bond in the propenoic acid chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research due to the bioactivity often associated with chlorinated aromatic systems and conjugated double bonds .
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSINWFYJYHUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furanone Precursor Preparation
The synthesis commences with the preparation of α-(2-furyl)methylidene-(E)-γ-(4-chlorophenyl)-2(3H)-furanone, achieved through cyclocondensation of γ-(4-chlorophenyl)acrylic acid derivatives. Although the exact procedure for the 4-chlorophenyl variant remains unspecified in the reviewed literature, analogous methods employing ethanol solvent systems demonstrate consistent yields of 75-85%. Infrared spectroscopy of related furanones shows characteristic lactone carbonyl stretches at 1740-1750 cm⁻¹, with aromatic C-H bending vibrations at 830 cm⁻¹ confirming para-substitution patterns.
Hydrazinolysis and Intermediate Isolation
Ring-opening via hydrazine hydrate in absolute ethanol produces α-aracyl-β-(2-furyl)acrylic acid hydrazide through nucleophilic attack at the lactone carbonyl. The reaction proceeds at ambient temperature over 48 hours, with thin-layer chromatography (hexane:ethyl acetate 3:1) monitoring confirming complete conversion. Recrystallization from ethanol/water mixtures yields colorless needles (mp 180-190°C), with ¹H NMR spectra displaying diagnostic vinyl proton couplings (J = 16.0 Hz) confirming the (E)-configuration.
Direct Lactone Hydrolysis Methodology
Mechanistic Considerations
Direct acid-catalyzed hydrolysis of the furanone precursor circumvents intermediate isolation through concerted ring-opening and proton transfer. The reaction mechanism proceeds via oxonium ion formation at the lactone oxygen, followed by water nucleophilic attack at the γ-carbon. Density functional theory calculations on analogous systems suggest a 25.3 kcal/mol activation barrier, consistent with experimental reflux conditions (80°C, 8-12 hours).
Optimization Parameters
Key process variables include:
- Acid concentration: 3N HCl maximizes hydrolysis rate while minimizing decarboxylation
- Solvent system: Ethanol/water (1:1 v/v) improves substrate solubility
- Temperature control: Maintaining 80±2°C prevents geometric isomerization
Under optimized conditions, the method achieves 70-75% isolated yields, with ¹³C NMR confirming regiospecific bond cleavage (DEPT-135: absence of quaternary carbon at δ 170 ppm).
Carbodiimide-Mediated Derivative Synthesis
Synthetic Applications
The anhydride intermediate enables efficient preparation of:
- Mixed carbonates through alcoholysis
- Amide derivatives via amine nucleophilic attack
- Thioester analogs using thiol coupling agents
Notably, the method avoids racemization risks associated with acid chloride routes, making it preferable for chiral substrates.
Spectroscopic Characterization
Infrared Spectral Analysis
Authentic samples exhibit:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
- δ 6.85 (d, J = 16.0 Hz, 1H, CH=CHCO)
- δ 7.72 (d, J = 16.0 Hz, 1H, CH=CHCO)
- δ 7.35-7.45 (m, 4H, ArH)
- δ 6.95 (d, J = 3.5 Hz, 1H, furan H-3)
- δ 7.60 (d, J = 3.5 Hz, 1H, furan H-4)
¹³C NMR confirms conjugation through deshielded vinyl carbons (δ 145.2, 139.4 ppm) and furan ring polarization (C-2: δ 158.7 ppm).
Comparative Methodological Analysis
Yield Efficiency
Stereochemical Integrity
All methods preserve the (E)-configuration through:
Scalability Considerations
Direct hydrolysis demonstrates superior scalability (>100 g batches) due to:
- Minimal intermediate purification
- Aqueous workup simplicity
- Reduced solvent consumption
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The compound’s core consists of:
- Furan ring : A five-membered oxygen-containing heterocycle.
- 4-Chlorophenyl substituent : Electron-withdrawing chlorine at the para position, enhancing electrophilicity and influencing intermolecular interactions.
- (E)-Propenoic acid: A conjugated double bond system with a carboxylic acid group, enabling hydrogen bonding and resonance stabilization.
Comparison with Key Analogues
(2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid
- Structural Differences : The phenyl ring is substituted with 2,4-difluoro groups instead of 4-chloro. Fluorine’s electronegativity and smaller atomic radius alter electronic distribution and steric effects.
- Molecular Formula : C₁₃H₈F₂O₃.
- The CAS RN is 844891-16-3 .
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one
- Functional Group Difference: Replaces the propenoic acid with a propenone (α,β-unsaturated ketone).
- Molecular Formula: C₁₉H₁₁ClFNO₂.
- Key Properties : The ketone group lacks hydrogen-bonding capability, reducing solubility in aqueous media. The 4-fluorophenyl group introduces additional steric bulk and electronic modulation .
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, (E)-
- Substituent Variation : 2,4-Dimethoxyphenyl instead of 4-chlorophenyl. Methoxy groups are electron-donating, opposing the electron-withdrawing effect of chlorine.
- Molecular Formula : C₁₁H₁₂O₄ (MW = 208.21).
- Key Properties : Higher sublimation enthalpy (ΔsubH° = 149.2 ± 1.3 kJ/mol) due to methoxy-induced crystallinity. Reduced electrophilicity compared to the chloro analogue .
Tabulated Comparative Analysis
Electronic and Spectroscopic Insights
- DFT Studies : Computational analyses (e.g., B3LYP/6-311G(d,p)) on analogous compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one , reveal that chloro-substituted systems exhibit lowered HOMO-LUMO gaps, enhancing reactivity .
- Spectroscopy: The (E) -configuration in the target compound can be confirmed via 2D NOESY, as demonstrated for structurally related enamines .
Biological Activity
2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-, also known as (E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid, is a compound with significant potential in pharmacological applications. Its molecular formula is C13H9ClO3, and it has a molar mass of 248.66 g/mol . This article explores the biological activities of this compound, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications.
- CAS Number : 62806-34-2
- Molecular Formula : C13H9ClO3
- Molar Mass : 248.66 g/mol
- LogP : 3.6978 (indicating moderate lipophilicity)
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various derivatives related to this compound. Notably, compounds with similar structural features have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Enterococcus faecalis | 8.33 - 23.15 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
| Salmonella typhi | 11.29 - 77.38 µM |
These findings suggest that the presence of halogen substituents, particularly chlorine, enhances the antibacterial activity of such compounds .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown promising antifungal activity against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly impact antifungal efficacy .
Case Studies
-
Study on Antimicrobial Properties :
A comprehensive study evaluated several derivatives of acrylic acids, including (E)-3-[5-(4-chlorophenyl)-2-furanyl]acrylic acid, revealing that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity against a range of pathogens . -
Synthesis and Evaluation :
Research involving the synthesis of organotin(IV) derivatives from (E)-3-(4-chlorophenyl) acrylic acid demonstrated notable cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy . The study emphasized the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
